Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Medicinal Chemistry Thiadiazole SAR Evidence Gap

This 3-phenylpropanamide-substituted 1,3,4-thiadiazole uniquely extends lipophilicity and conformational flexibility beyond standard acetyl or benzoyl analogs, enabling precise structure-activity relationship studies. Ideal as a tool molecule for comparative kinase/HDAC profiling and LC-MS/MS method validation; assumes no equipotency without in-house data.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 476463-64-6
Cat. No. B2471733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
CAS476463-64-6
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)
InChIKeyHQNFLFWQGIMHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide – CAS 476463-64-6 Baseline Identity for Procurement Screening


N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic small‑molecule belonging to the 1,3,4‑thiadiazole amide class. Its structure combines a 4‑chlorophenyl‑substituted thiadiazole core with a 3‑phenylpropanamide side chain, yielding a molecular formula of C₁₇H₁₄ClN₃OS and a molecular weight of approximately 343.83 g·mol⁻¹ [1]. The 1,3,4‑thiadiazole scaffold is widely recognised in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, histone deacetylases, and microbial enzymes [2]. However, published quantitative characterisation data specific to this compound are extremely limited; procurement decisions must therefore be guided by structural analogy and confirmatory in‑house profiling.

Why N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Cannot Be Replaced by Generic Thiadiazole Amides Without Data Verification


Close analogs that share the 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑amine core but differ in the acyl side chain—e.g., acetamide or benzamide derivatives—can exhibit order‑of‑magnitude shifts in cellular potency and target selectivity [1]. In a homologous series of 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole‑based hydroxamic acids, replacement of the octanediamide linker with shorter or longer chains altered HDAC inhibitory activity and cytotoxicity by 2‑ to 5‑fold relative to SAHA [2]. Because the 3‑phenylpropanamide moiety introduces distinct lipophilicity and conformational flexibility compared to simple acetyl or benzoyl substituents, assuming equipotency or identical pharmacokinetic behaviour without direct comparative data would be scientifically unjustified.

Quantitative Differentiation Evidence for N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Current Data Gap Statement


No Direct Head‑to‑Head Biological Potency Data Available for This Compound Versus Defined Comparators

A systematic search of peer‑reviewed literature and patent databases (PubMed, Google Scholar, Espacenet, Google Patents) returned no publications that report quantitative biological activity (e.g., IC₅₀, Kᵢ, MIC, EC₅₀) for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in any assay system. Consequently, no direct head‑to‑head comparison with a named comparator can be constructed. The closest structurally characterised analogs for which data exist are 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazole‑2‑amine derivatives with alternative acyl substituents; however, the 3‑phenylpropanamide side chain has not been profiled in those studies [1].

Medicinal Chemistry Thiadiazole SAR Evidence Gap

Physicochemical Property Estimation Suggests Moderate Lipophilicity Distinction from Shorter‑Chain Analogs

Using in silico prediction (ALOGPS 2.1), the calculated logP for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is approximately 3.8, compared with ≈2.9 for the corresponding acetamide analog and ≈3.4 for the benzamide analog [1]. While these values are predictive and not experimentally confirmed, the ~0.4–0.9 log unit increase implies enhanced membrane permeability and potentially higher plasma protein binding relative to shorter acyl chain derivatives. Without measured logD₇.₄ or experimental permeability data, this remains a class‑level inference.

Lipophilicity Drug-likeness Structural Comparison

Absence of Selectivity, Toxicity, or In Vivo Pharmacokinetic Data Precludes Procurement on the Basis of Safety or ADME Superiority

No selectivity profiling data (e.g., against isoform panels, CYP enzymes, or hERG), no in vitro toxicity data (e.g., hepatocyte viability, AMES), and no in vivo pharmacokinetic parameters (e.g., clearance, oral bioavailability) have been reported for this compound in publicly accessible sources [1]. By contrast, several 1,3,4‑thiadiazole‑2‑amine derivatives have published selectivity profiles (e.g., HDAC isoform selectivity; Akt inhibition); however, none of these data sets include the 3‑phenylpropanamide substituent [2]. Any claim of 'lower off‑target risk' or 'better in vivo performance' cannot be substantiated without targeted experimental comparison.

ADME Toxicity Selectivity

Application Scenarios for N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Based on Structural Class and Current Evidence


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration of 1,3,4‑Thiadiazole Amides

Given the established anticancer and antimicrobial potential of 1,3,4‑thiadiazole‑2‑amine derivatives with diverse acyl substituents [1], this compound can serve as a tool molecule to probe the effect of a phenylpropanamide side chain on target affinity, cell permeability, and metabolic stability relative to shorter (acetyl) or more rigid (benzoyl) analogs. In‑house comparative profiling against a panel of kinases, HDACs, or bacterial strains would generate the quantitative differentiation evidence currently absent from the public domain.

Reference Compound for Method Development in LC‑MS/MS Quantification of Thiadiazole Amides

The compound’s moderate predicted lipophilicity (calculated logP ≈ 3.8) [2] makes it a suitable candidate for developing and validating reversed‑phase LC‑MS/MS methods intended for a series of 1,3,4‑thiadiazole amides. Its distinct retention time and mass transition (m/z 344 → …) can serve as a system suitability benchmark when optimising gradient conditions for related analogs with divergent logP values.

In Vitro Phenotypic Screening in Cancer Cell Lines with Demonstrated Sensitivity to Thiadiazole Scaffolds

Since 4‑chlorophenyl‑substituted 1,3,4‑thiadiazoles have shown significant antiproliferative activity against A549 (lung carcinoma) and HL‑60 (leukemia) cell lines [1], this compound can be included as an additional probe in focused screening libraries to evaluate whether the 3‑phenylpropanamide extension confers enhanced potency or selectivity in those or analogous cell models. Results should be directly compared with the closest available acetamide and benzamide controls to establish differentiation.

Quote Request

Request a Quote for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.